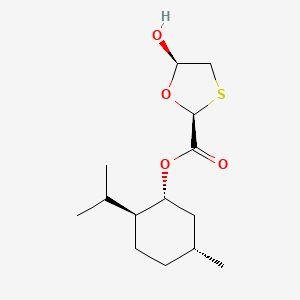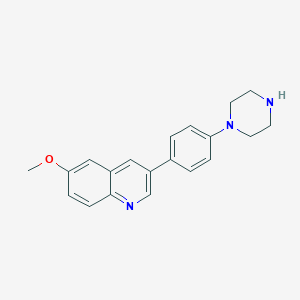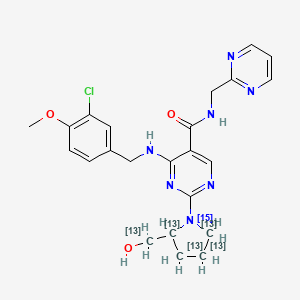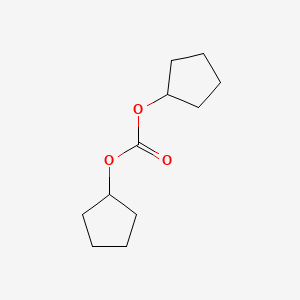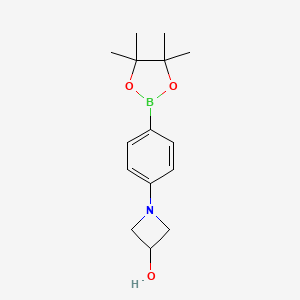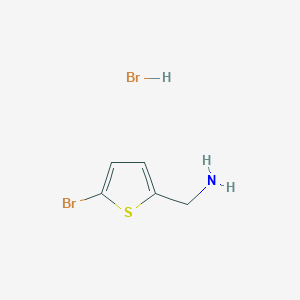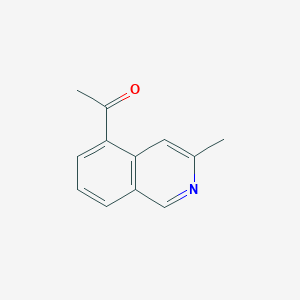
Jasnervoside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jasnervoside G is a natural product primarily used in life sciences research. It is a complex molecule with the chemical formula C52H70O33 and a molecular weight of 1223.1 g/mol . This compound is derived from the Jasminum genus, which is known for its various medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Jasnervoside G involves multiple steps, typically starting with the extraction of precursor compounds from natural sources. The process often includes glycosylation reactions, where sugar moieties are attached to the core structure under specific conditions. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts like Lewis acids .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in scaling up the synthesis. advancements in biotechnological methods, such as microbial fermentation and plant cell culture techniques, are being explored to produce this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions: Jasnervoside G undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Jasnervoside G has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study complex glycosylation reactions and to develop new synthetic methodologies.
Medicine: Explored for its potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of Jasnervoside G involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating oxidative stress and microbial activity. The compound interacts with cellular components to neutralize free radicals and inhibit the growth of pathogenic microorganisms .
Comparison with Similar Compounds
- Jasnervoside A
- Jasnervoside B
- Jasnervoside C
- Jasnervoside D
- Jasnervoside E
- Jasnervoside F
Comparison: Jasnervoside G stands out due to its unique glycosylation pattern and higher molecular weight compared to its analogs. This uniqueness contributes to its distinct bioactivity and potential therapeutic applications .
Properties
Molecular Formula |
C52H70O33 |
|---|---|
Molecular Weight |
1223.1 g/mol |
IUPAC Name |
methyl (4S,5E,6S)-5-ethylidene-4-[2-[(2E)-2-[(2S,4S)-5-methoxycarbonyl-4-[2-[(2E)-2-[(2S,4S)-5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C52H70O33/c1-6-20-23(26(44(68)72-3)17-77-47(20)83-50-41(65)38(62)35(59)29(14-53)80-50)12-33(57)75-10-8-22-25(28(46(70)74-5)19-79-49(22)85-52-43(67)40(64)37(61)31(16-55)82-52)13-34(58)76-9-7-21-24(11-32(56)71-2)27(45(69)73-4)18-78-48(21)84-51-42(66)39(63)36(60)30(15-54)81-51/h6-8,17-19,23-25,29-31,35-43,47-55,59-67H,9-16H2,1-5H3/b20-6+,21-7+,22-8+/t23-,24-,25-,29+,30+,31+,35+,36+,37+,38-,39-,40-,41+,42+,43+,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI Key |
NLNRCTDJSNAESZ-JJYRGLHPSA-N |
Isomeric SMILES |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C/3\[C@@H](C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC)CC(=O)OC/C=C/5\[C@@H](C(=CO[C@H]5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)CC(=O)OC |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC=C3C(C(=COC3OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC)CC(=O)OCC=C5C(C(=COC5OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



